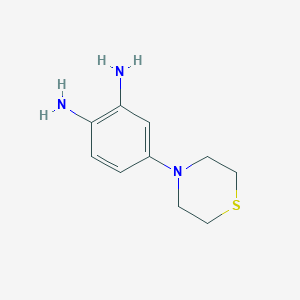

4-Thiomorpholin-4-ylbenzene-1,2-diamine

Descripción

Contextual Significance of ortho-Phenylenediamines as Chemical Scaffolds

ortho-Phenylenediamines (OPD), also known as 1,2-diaminobenzenes, are highly versatile building blocks in organic synthesis. Their defining feature is the presence of two amino groups on adjacent carbon atoms of a benzene (B151609) ring, a configuration that allows for the facile construction of a wide variety of heterocyclic systems. This structural motif is a key precursor for the synthesis of benzodiazepines, benzimidazoles, quinoxalines, and phenazines, which are classes of compounds with significant applications in the pharmaceutical and materials science industries. bohrium.comrsc.org

The reactivity of the vicinal diamines in OPDs enables them to undergo condensation reactions with a range of electrophiles, such as dicarbonyl compounds, carboxylic acids, and their derivatives, leading to the formation of fused heterocyclic rings. rsc.org The resulting fused systems are often planar and possess unique electronic properties, making them suitable for applications as dyes, organic conductors, and ligands in coordination chemistry. The ability of ortho-phenylenediamines to act as bidentate ligands, coordinating to metal centers through their nitrogen atoms, is of particular importance in the development of novel catalysts and metal-organic frameworks (MOFs).

Evolution and Research Trajectory of Thiomorpholine-Substituted Aromatic Diamines

The incorporation of a thiomorpholine (B91149) moiety onto an aromatic ring introduces a unique combination of properties that have been exploited in various areas of chemical research. Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, can influence the solubility, lipophilicity, and metabolic stability of a molecule. mdpi.com The sulfur atom, in particular, can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, offering a route to modulate the electronic and steric properties of the compound. mdpi.com

The research into thiomorpholine-substituted aromatic compounds has seen a steady progression, with initial studies often focusing on the synthesis and biological evaluation of para-substituted anilines. For instance, 4-thiomorpholinoaniline, a close structural analog of the title compound, has been utilized as a building block in the development of various therapeutic agents. mdpi.com The synthesis of such compounds typically involves the nucleophilic aromatic substitution of an activated halo-aromatic precursor with thiomorpholine. mdpi.com

More recently, research has begun to explore the potential of ortho- and meta-substituted thiomorpholine anilines, recognizing that the positional isomerism of the amino groups can significantly impact the chemical reactivity and biological activity of the resulting compounds. The introduction of a second amino group, as in 4-Thiomorpholin-4-ylbenzene-1,2-diamine, further expands the synthetic utility of this scaffold, opening up new avenues for the construction of complex heterocyclic systems and coordination complexes. A notable application of a thiomorpholine-containing scaffold is in the anti-tuberculosis drug candidate Sutezolid, which highlights the pharmaceutical relevance of this heterocyclic motif. nih.gov

Rationale for Focused Academic Inquiry into this compound

The specific focus on this compound in academic research stems from the unique combination of its constituent parts: the reactive ortho-phenylenediamine core and the modulating thiomorpholine substituent. This unique arrangement suggests several potential areas of application that warrant detailed investigation.

Synthetic Utility: The presence of the vicinal diamines makes it an ideal precursor for the synthesis of novel, substituted benzimidazoles, benzodiazepines, and other fused heterocyclic systems. The thiomorpholine group at the 4-position can be expected to influence the electronic properties of the benzene ring, thereby affecting the reactivity of the diamine and the properties of the resulting heterocycles.

Coordination Chemistry: As a bidentate ligand, this compound can coordinate to a variety of metal ions. The thiomorpholine substituent can play a role in the solubility and stability of the resulting metal complexes, and may also provide a secondary coordination site through its sulfur atom, leading to the formation of polynuclear or polymeric structures.

Materials Science: The electron-donating nature of the amino and thiomorpholine groups suggests that this compound and its derivatives could have interesting photophysical properties. Polymers and oligomers derived from ortho-phenylenediamines have been investigated for their conducting and optical properties, and the incorporation of the thiomorpholine moiety could lead to new materials with tailored electronic characteristics. researchgate.net

Overview of Key Research Domains and Methodological Approaches

The study of this compound and related compounds encompasses several key research domains, each requiring specific methodological approaches for synthesis, characterization, and application.

Synthesis: The most probable synthetic route to this compound involves a two-step process. The first step is a nucleophilic aromatic substitution reaction between thiomorpholine and an appropriately activated benzene derivative, such as 4-chloro-1,2-dinitrobenzene. The subsequent step is the reduction of the two nitro groups to the corresponding diamine. This reduction can be achieved using various reagents, such as tin(II) chloride in acidic medium or catalytic hydrogenation. jraic.com

Characterization: The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure and assessing the purity of the compound.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino groups and the C-N and C-S bonds of the thiomorpholine ring.

High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the compound and for monitoring the progress of reactions. keikaventures.comsielc.com

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of the compound, providing valuable insights that complement experimental data.

The following table provides a summary of the key research domains and the associated methodological approaches:

| Research Domain | Methodological Approaches |

| Synthesis | Nucleophilic Aromatic Substitution, Reduction of Nitro Groups, Catalytic Hydrogenation |

| Characterization | NMR Spectroscopy (1H, 13C), Mass Spectrometry, IR Spectroscopy, HPLC |

| Coordination Chemistry | Synthesis of Metal Complexes, X-ray Crystallography, UV-Vis Spectroscopy |

| Materials Science | Polymerization, Electrochemical Analysis, Photophysical Measurements |

| Computational Chemistry | Density Functional Theory (DFT) Calculations |

Structure

3D Structure

Propiedades

IUPAC Name |

4-thiomorpholin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYSLDNVBQZSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for 4-Thiomorpholin-4-ylbenzene-1,2-diamine

The primary synthetic route to this compound involves a two-step process: the synthesis of a nitro-aromatic precursor followed by the reduction of the nitro group to form the target diamine.

The key precursor for the synthesis of this compound is 4-thiomorpholin-4-yl-2-nitroaniline. The formation of this intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group on a nitro-substituted benzene (B151609) ring by the secondary amine of the thiomorpholine (B91149) molecule.

A common starting material for this synthesis is a di-substituted benzene ring containing a nitro group and a halogen, which serves as the leaving group. For instance, 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284) can be reacted with thiomorpholine. The fluorine atom is generally a better leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. mdpi.com

The subsequent and final step in the synthesis is the reduction of the nitro group of 4-thiomorpholin-4-yl-2-nitroaniline to an amine group, yielding the desired this compound. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a common and efficient method. chemicalbook.com Alternative chemical reducing agents include metal-acid systems like tin(II) chloride (SnCl2) in hydrochloric acid (HCl), or sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst. researchgate.net

Table 1: Key Transformations in the Synthesis of this compound

| Step | Reactants | Product | Reaction Type |

| 1 | Thiomorpholine, 1-fluoro-2-nitrobenzene | 4-thiomorpholin-4-yl-2-nitroaniline | Nucleophilic Aromatic Substitution |

| 2 | 4-thiomorpholin-4-yl-2-nitroaniline, H2/Pd/C | This compound | Catalytic Hydrogenation (Reduction) |

To maximize the yield and purity of this compound, optimization of the reaction parameters for both the nucleophilic aromatic substitution and the reduction steps is crucial.

For the synthesis of the 4-thiomorpholin-4-yl-2-nitroaniline intermediate, several factors can be adjusted. The choice of solvent is important; polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often used as they can solvate the reactants and facilitate the reaction. The selection of the base is also critical, with common choices including triethylamine (B128534) (TEA) or potassium carbonate (K2CO3). The reaction temperature and duration are key parameters to control, with heating often required to drive the reaction to completion. For example, a similar reaction using 4-fluoronitrobenzene and thiomorpholine was heated to 85°C for 12 hours to achieve a high yield. mdpi.com

In the reduction of the nitro group, the choice of catalyst and reaction conditions plays a significant role in the efficiency of the conversion. When using catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature must be carefully controlled to ensure complete reduction of the nitro group without causing other unwanted side reactions. For chemical reductions, the stoichiometry of the reducing agent and the reaction temperature are important parameters to optimize. The purification of the final product, often through recrystallization or column chromatography, is essential to obtain high-purity this compound.

Table 2: Optimization Parameters for Synthesis

| Reaction Step | Parameter | Options/Considerations |

| Nucleophilic Aromatic Substitution | Solvent | Acetonitrile, DMF, Ethanol |

| Base | Triethylamine, Potassium Carbonate | |

| Temperature | Room temperature to reflux | |

| Reactant Ratio | Stoichiometric or slight excess of thiomorpholine | |

| Nitro Group Reduction | Reducing Agent | H2 with Pd/C, SnCl2/HCl, NaBH4 with catalyst |

| Catalyst | Palladium on carbon, Platinum oxide | |

| Solvent | Ethanol, Methanol, Ethyl acetate | |

| Pressure (for hydrogenation) | Atmospheric to high pressure |

Derivatization Strategies and Synthesis of Novel Analogues

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a wide range of novel analogues. These modifications can be targeted at the benzene-1,2-diamine core or the thiomorpholine moiety, or can involve cyclization reactions to form new heterocyclic systems.

The two amino groups of the benzene-1,2-diamine core are reactive and can undergo a variety of chemical transformations. These reactions can be used to introduce new functional groups, which can alter the electronic and steric properties of the molecule. Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atoms.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion of one of the amino groups into a diazonium salt, which can then be replaced by a variety of other functional groups.

These functionalization strategies provide a means to systematically modify the structure of the benzene-1,2-diamine portion of the molecule, enabling the synthesis of a library of derivatives for further study.

The ortho-diamine functionality of this compound makes it an excellent precursor for the synthesis of condensed heterocyclic systems, most notably benzimidazoles and quinoxalines.

Benzimidazoles are formed by the condensation of 1,2-diamines with aldehydes or carboxylic acids (or their derivatives). nih.govsemanticscholar.org The reaction with an aldehyde typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole (B57391) ring system. A variety of catalysts can be employed to facilitate this reaction. semanticscholar.org

Quinoxalines are synthesized through the condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, such as a diketone. sid.irchim.it This reaction is often straightforward and proceeds in high yield. The reaction can be catalyzed by various acids or metal catalysts, and can sometimes be carried out in environmentally friendly solvents like water or ethanol. sid.irresearchgate.net The resulting quinoxaline (B1680401) derivatives incorporate the thiomorpholine substituent at the 6-position of the quinoxaline ring. The diversity of available 1,2-dicarbonyl compounds allows for the synthesis of a wide array of substituted quinoxaline analogues. chim.itmtieat.org

Detailed Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound typically proceeds through a multi-step process, with the key bond-forming reaction being a nucleophilic aromatic substitution (SNAr), followed by a reduction step. Mechanistic investigations have focused on understanding the intricacies of the SNAr reaction, which is crucial for optimizing reaction conditions and improving yields.

The most common synthetic route involves the reaction of a suitably substituted dinitrobenzene derivative with thiomorpholine, followed by the reduction of the two nitro groups to form the final diamine product. The initial and mechanistically most significant step is the nucleophilic aromatic substitution.

A plausible and widely accepted mechanism for this transformation is the SNAr mechanism. This mechanism is favored when an aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to a good leaving group (e.g., a halide). wikipedia.org The reaction proceeds in two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the secondary amine of the thiomorpholine ring on the electron-deficient carbon atom of the aromatic ring that bears the leaving group. This attack is facilitated by the strong electron-withdrawing effect of the nitro groups, which delocalize the negative charge of the aromatic ring. This step results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is characterized by the temporary loss of aromaticity in the benzene ring.

Departure of the Leaving Group and Re-aromatization: In the second step, the leaving group departs from the Meisenheimer complex, and the aromaticity of the benzene ring is restored. This step is typically fast and results in the formation of the substituted product.

Kinetic studies on analogous reactions involving the nucleophilic substitution of dinitro-activated aromatic compounds with various cyclic secondary amines, including thiomorpholine, have provided valuable insights into the reaction mechanism. researchgate.net These studies often measure second-order rate constants and thermodynamic parameters to elucidate the influence of the nucleophile, solvent, and temperature on the reaction rate.

Table 1: Kinetic Data for the Nucleophilic Aromatic Substitution of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Secondary Cyclic Amines in Methanol at 25 °C

| Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Piperidine | 1.2 x 10⁻² |

| Piperazine | 8.0 x 10⁻³ |

| Morpholine (B109124) | 2.5 x 10⁻³ |

| Thiomorpholine | 1.8 x 10⁻³ |

This data is illustrative and based on kinetic studies of a structurally related compound to demonstrate the relative reactivity of thiomorpholine in SNAr reactions. researchgate.net

The data in Table 1 indicates that the reactivity of cyclic secondary amines in SNAr reactions is influenced by their structure. In this specific example, thiomorpholine exhibits a slightly lower reaction rate compared to piperidine, piperazine, and morpholine under the same conditions. researchgate.net This can be attributed to a combination of factors including the basicity and steric hindrance of the nucleophile.

Further mechanistic investigations have explored the possibility of base catalysis in these reactions. rsc.org However, for many SNAr reactions involving amine nucleophiles, the reaction is not significantly catalyzed by an external base, suggesting that the rate-determining step is the formation of the Meisenheimer complex. researchgate.netrsc.org

The subsequent step in the synthesis of this compound is the reduction of the two nitro groups to amino groups. This transformation is typically achieved using standard reducing agents, such as:

Tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl)

Catalytic hydrogenation using a metal catalyst (e.g., Pd/C, PtO₂) and a hydrogen source (e.g., H₂ gas, hydrazine)

The mechanism of nitro group reduction is well-established and generally proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired diamine.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Comprehensive Structural Determination

A combination of high-resolution spectroscopic methods is employed to unambiguously determine the molecular structure of 4-Thiomorpholin-4-ylbenzene-1,2-diamine, from the connectivity of atoms to the precise arrangement in space.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a suite of 1D and 2D NMR experiments in a suitable solvent like DMSO-d6 would be necessary for complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The protons of the benzene (B151609) ring will likely appear as complex multiplets in the range of δ 6.0-7.5 ppm. The two amine (-NH₂) protons would give rise to a broad singlet, the chemical shift of which is dependent on concentration and temperature due to hydrogen bonding. The protons of the thiomorpholine (B91149) ring are expected in the aliphatic region (δ 2.5-4.0 ppm), typically as two sets of triplets or complex multiplets corresponding to the methylene (B1212753) groups adjacent to the sulfur and nitrogen atoms.

¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom. The aromatic carbons are expected in the δ 110-150 ppm region. The carbons of the thiomorpholine ring would appear in the upfield region, with the methylene carbons adjacent to the nitrogen (C-N) resonating at a different chemical shift than those adjacent to the sulfur (C-S).

2D NMR Techniques: To resolve ambiguities and confirm connectivities, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the benzene ring and the thiomorpholine ring separately.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the thiomorpholine ring and the benzene ring, for example, by observing a correlation between the protons on the methylene group adjacent to the nitrogen of the thiomorpholine ring and the carbon atom of the benzene ring to which the nitrogen is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which is valuable for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.0 - 7.5 | 110 - 130 |

| Aromatic C-N (diamine) | - | 130 - 145 |

| Aromatic C-N (thiomorpholine) | - | 140 - 150 |

| -NH₂ | Variable (broad singlet) | - |

| Thiomorpholine -CH₂-N- | 3.0 - 3.5 | 50 - 55 |

| Thiomorpholine -CH₂-S- | 2.5 - 3.0 | 25 - 30 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups should appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the thiomorpholine ring will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The N-H bending vibration should be visible around 1600 cm⁻¹. The C-N stretching vibrations for both the aromatic amine and the tertiary amine of the thiomorpholine ring will likely be in the 1250-1350 cm⁻¹ range. The C-S stretching of the thiomorpholine ring is expected to be a weaker band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The C-S stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| -NH₂ | Bending (Scissoring) | 1590 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 600 - 800 |

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would be suitable.

The HRMS would provide a highly accurate mass of the molecular ion ([M+H]⁺), which can be used to confirm the elemental formula (C₁₀H₁₅N₃S). The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum would offer structural insights. Common fragmentation pathways for this molecule could include:

Loss of the thiomorpholine ring or parts of it.

Cleavage of the C-N bond connecting the thiomorpholine moiety to the benzene ring.

Fragmentation of the thiomorpholine ring itself, for instance, through the loss of ethylene (B1197577) sulfide (B99878) (C₂H₄S) or other small neutral molecules.

Loss of ammonia (B1221849) (NH₃) from the diamine groups.

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. mdpi.com For this compound, this technique would reveal precise bond lengths, bond angles, and torsion angles. It would also show the conformation of the thiomorpholine ring, which is expected to adopt a chair conformation. mdpi.com The orientation of the thiomorpholinyl group relative to the benzene ring would also be determined. Furthermore, the crystal packing would be elucidated, showing how the molecules arrange themselves in the crystal lattice and revealing details of intermolecular interactions such as hydrogen bonding and π-π stacking.

Analysis of Conformational Preferences and Stereochemical Attributes

The conformational flexibility of this compound is primarily associated with the thiomorpholine ring and the rotation around the C-N bond connecting it to the benzene ring. The thiomorpholine ring is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. mdpi.com The nitrogen atom of the thiomorpholine ring is sp³ hybridized, but its geometry can be influenced by the attached benzene ring.

The orientation of the N-phenyl group can be either axial or equatorial with respect to the thiomorpholine ring. Computational studies on related N-aryl thiomorpholine derivatives suggest that the equatorial conformation is generally more stable in the gas phase. However, in the solid state, crystal packing forces can lead to the adoption of the axial or a quasi-axial conformation. mdpi.com The barrier to ring inversion of the thiomorpholine ring and the rotation around the C-N bond can be studied using dynamic NMR spectroscopy at different temperatures.

Characterization of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The presence of two primary amine groups and the nitrogen atom of the thiomorpholine ring makes this compound capable of participating in a variety of hydrogen bonding interactions.

Intramolecular Hydrogen Bonding: It is possible for an intramolecular hydrogen bond to form between one of the amine hydrogens and the sulfur atom of the thiomorpholine ring, or with the nitrogen atom of the other amine group, although the latter is less likely due to geometric constraints. Such interactions would influence the conformation of the molecule and could be detected by NMR (downfield shift of the involved NH proton) and FT-IR (a red-shift and broadening of the N-H stretching band).

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, extensive intermolecular hydrogen bonding is expected. The amine groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen). This can lead to the formation of dimers or extended networks of molecules. X-ray crystallography would provide definitive evidence of these hydrogen bonding networks in the solid state, revealing the specific donor-acceptor distances and angles. mdpi.com These interactions play a crucial role in determining the crystal packing and physical properties of the compound.

Advanced Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM), that provides detailed insights into the elemental composition, chemical bonding, and electronic structure of a material at the nanoscale. In the context of this compound, EELS can offer localized chemical information by probing the core-loss edges of its constituent elements: carbon (C), nitrogen (N), and sulfur (S).

The core-loss spectrum is characterized by sharp ionization edges at energies specific to the elements present in the sample. The fine structure of these edges, known as the Energy-Loss Near-Edge Structure (ELNES), is highly sensitive to the local chemical environment, including bonding states (e.g., hybridization) and oxidation states of the atoms.

Detailed Research Findings

While specific EELS studies on this compound are not extensively documented in the public domain, a detailed analysis can be extrapolated from established principles and spectral data of analogous compounds and functional groups. The molecule contains several distinct chemical environments for carbon, nitrogen, and sulfur, which would be distinguishable in a high-resolution EELS spectrum.

Carbon K-edge: The carbon K-edge, typically commencing around 284 eV, would exhibit features corresponding to the different types of carbon atoms in the molecule. globalsino.com The six carbon atoms of the benzene ring are sp² hybridized and would give rise to a sharp peak at approximately 285 eV, corresponding to the 1s → π* electronic transition. globalsino.comresearchgate.net The four carbon atoms in the thiomorpholine ring are sp³ hybridized and would contribute to a broader peak at a higher energy, typically around 292 eV, corresponding to 1s → σ* transitions. globalsino.com The relative intensities of these peaks can be used to quantify the ratio of sp² to sp³ bonded carbon. researchgate.net

Nitrogen K-edge: The nitrogen K-edge, with an onset around 400 eV, would allow for the differentiation between the nitrogen atoms of the diamine group and the nitrogen atom within the thiomorpholine ring. The two nitrogen atoms of the benzene-1,2-diamine moiety are aromatic amines, and their N K-edge fine structure would be influenced by the π-system of the benzene ring. The nitrogen atom in the aliphatic thiomorpholine ring is a tertiary amine. This difference in the chemical environment is expected to result in a chemical shift and variations in the ELNES of the N K-edge, with distinct π* and σ* features. researchgate.net

Sulfur L-edge: The sulfur L₂,₃-edge, found at approximately 165 eV, provides information about the chemical state of the sulfur atom. In this compound, sulfur is present as a thioether within the thiomorpholine ring. The fine structure of the S L₂,₃-edge is sensitive to the oxidation state and local coordination of the sulfur atom.

Quantitative Analysis: EELS can also be employed for quantitative elemental analysis, determining the local atomic ratios of carbon, nitrogen, and sulfur. This is achieved by measuring the integrated intensity of the respective core-loss edges. The C/N/S ratio can provide confirmation of the compound's stoichiometry at a localized level.

The following data tables summarize the expected EELS characteristics for this compound based on analogous systems.

Table 1: Expected Core-Loss Edge Onsets and Transitions for this compound

| Element | Edge | Onset Energy (approx. eV) | Predominant Transition(s) |

| Sulfur (S) | L₂,₃ | 165 | 2p → σ |

| Carbon (C) | K | 284 | 1s → π (aromatic), 1s → σ* (aliphatic) |

| Nitrogen (N) | K | 400 | 1s → π* (aromatic amine), 1s → σ* (aliphatic amine) |

Table 2: Predicted Chemical Shifts and ELNES Features for Different Atomic Environments

| Atom Type | Environment | Expected ELNES Features | Predicted Chemical Shift Relative to Reference |

| Carbon | Benzene Ring (sp²) | Sharp 1s → π* peak at ~285 eV, broader 1s → σ* features >290 eV. globalsino.comresearchgate.net | - |

| Carbon | Thiomorpholine Ring (sp³) | Dominant 1s → σ* peak around 292 eV. globalsino.com | Higher energy onset compared to sp² carbon. |

| Nitrogen | Benzene-1,2-diamine (aromatic amine) | Presence of 1s → π* pre-peak due to interaction with the aromatic system. | Lower energy onset compared to aliphatic amine. |

| Nitrogen | Thiomorpholine Ring (tertiary aliphatic amine) | Primarily 1s → σ* transitions. | - |

| Sulfur | Thiomorpholine Ring (thioether) | Features characteristic of a single-bonded sulfur in a heterocyclic ring. | Dependent on the reference compound (e.g., elemental sulfur vs. sulfate). |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in analyzing the electronic structure of molecules. These calculations provide a detailed picture of the electron distribution and orbital interactions, which are fundamental to a molecule's chemical behavior. For a comprehensive analysis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine, computational methods such as B3LYP with a 6-311++G(d,p) basis set are often employed to achieve a balance between accuracy and computational cost. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich benzene-1,2-diamine moiety, while the LUMO may be distributed across the aromatic system. The energy of these orbitals and their gap can be calculated using DFT. The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack. While specific experimental data for the target compound is not available, studies on analogous compounds like N-phenylmorpholine-4-carboxamide benzene-1,2-diamine (PMCBD) show a calculated HOMO-LUMO energy gap of 3.714 eV, indicating high stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -2.0 to -2.5 |

| Energy Gap (ΔE) | 3.0 to 4.0 |

Note: The values in this table are representative and based on typical results for similar aromatic amine compounds from computational studies.

Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. The ESP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the ESP map would likely show negative potential around the nitrogen atoms of the diamine group and the sulfur atom of the thiomorpholine (B91149) ring, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amine groups would exhibit positive potential. This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction patterns. researchgate.net

For this compound, NBO analysis would reveal delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the benzene (B151609) ring. These interactions contribute to the stability of the molecule and influence its electronic properties. researchgate.net

Table 2: Representative NBO Analysis - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) of NH2 | π* (C-C) of Benzene Ring | High |

| LP (S) of Thiomorpholine | σ* (C-N) | Moderate |

| π (C-C) of Benzene Ring | π* (C-C) of Benzene Ring | High |

Note: This table presents hypothetical but expected strong interactions for the title compound based on NBO principles.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and the influence of the solvent environment.

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the puckering of the thiomorpholine ring and the rotation of the substituent groups. These simulations can also reveal how the molecule interacts with solvent molecules, providing information on solvation energies and the structure of the solvation shell. Such studies are crucial for understanding the behavior of the molecule in a biological or chemical system. While no specific MD studies on this compound were found, simulations on other heterocyclic compounds are common for exploring their dynamic behavior in solution. nih.govbiointerfaceresearch.com

Prediction and Validation of Spectroscopic Data through Computational Models

Computational models are widely used to predict and help interpret experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of a molecule, researchers can make assignments to the observed spectra and gain a deeper understanding of the molecular structure.

For this compound, DFT calculations can predict the vibrational modes and their corresponding frequencies in the FT-IR spectrum. These calculated frequencies are often scaled to better match experimental values. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Studies on the related compound PMCBD have demonstrated the successful application of these methods in correlating theoretical and experimental spectroscopic data. nih.govresearchgate.net

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3450 | 3430 |

| N-H Stretch (symmetric) | 3350 | 3335 |

| C-H Stretch (aromatic) | 3100 | 3080 |

| C=C Stretch (aromatic) | 1600 | 1590 |

| C-N Stretch | 1300 | 1295 |

Note: The data in this table is hypothetical, illustrating the typical agreement between calculated and experimental vibrational frequencies for aromatic amines.

Quantitative Structure-Property Relationship (QSPR) Modeling via Computational Approaches

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. QSPR models are developed by finding a mathematical relationship between a set of molecular descriptors (numerical representations of molecular structure) and a particular property of interest.

For this compound, QSPR models could be developed to predict various physicochemical properties such as solubility, boiling point, or biological activity. This would involve calculating a wide range of molecular descriptors, including topological, electronic, and geometric descriptors, and then using statistical methods to build a predictive model. QSPR studies on benzene derivatives have shown that topological indices can be used to predict properties like thermal energy and entropy. kashanu.ac.irnih.gov

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles Incorporating 4-Thiomorpholin-4-ylbenzene-1,2-diamine

There is no available literature discussing the design principles specifically incorporating this compound as a ligand for metal complexes.

Synthesis and Characterization of Transition Metal Complexes

No studies have been found that report the synthesis and characterization of transition metal complexes with this compound.

Information regarding the chelation effects and stability constants of complexes formed with this ligand is not available.

There are no experimental data, such as X-ray crystallography or spectroscopic studies, to elucidate the coordination modes and resulting geometries of metal complexes with this compound.

Electronic and Magnetic Properties of Novel Metal Complexes

The electronic and magnetic properties of metal complexes are contingent on their synthesis and characterization. In the absence of such complexes, this information is not available.

Reactivity and Catalytic Potential of Coordinated Systems

The reactivity and catalytic potential of coordinated systems involving this compound have not been investigated or reported in the scientific literature.

Investigations into Molecular Interactions and Biological Activities Mechanistic Focus

Mechanistic Studies of Enzyme Inhibition by 4-Thiomorpholin-4-ylbenzene-1,2-diamine and its Derivatives

While direct studies on this compound are limited, research on broader classes of thiomorpholine (B91149) and diamine derivatives provides insights into their potential as enzyme inhibitors. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. jchemrev.comjchemrev.comresearchgate.net

Identification of Specific Enzyme Targets and Binding Site Characterization

Specific enzyme targets for this compound have not been definitively identified in published research. However, analogous structures containing the morpholine (B109124) or thiomorpholine moiety have been investigated for their inhibitory effects on several enzyme classes. For instance, certain derivatives have shown potential to inhibit enzymes such as urease and acetylcholinesterase. jchemrev.com The biphenyl (B1667301) ring system, which is structurally related to the benzene (B151609) moiety in the target compound, has been implicated in the inhibition of squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. jchemrev.com The precise binding site characterization for this compound on any specific enzyme is not available.

Elucidation of Kinetic Mechanisms of Inhibition (e.g., Reversible, Irreversible, Competitive, Non-Competitive)

Due to the lack of specific enzyme targets identified for this compound, detailed kinetic studies to elucidate the mechanism of inhibition (such as determining whether the inhibition is reversible, irreversible, competitive, or non-competitive) have not been reported. General principles of enzyme inhibition suggest that the mode of action would be highly dependent on the specific enzyme and the nature of the interactions within its active or allosteric sites.

Molecular Interactions with Receptor Proteins and Other Biological Macromolecules

The interaction of this compound with receptor proteins and other biological macromolecules is an area that requires further investigation.

Binding Affinity and Specificity Profiling at the Molecular Level

Quantitative data on the binding affinity (such as Kd or Ki values) and specificity of this compound for specific receptors are not present in the available literature. Such studies are crucial for understanding the compound's potential pharmacological effects and off-target interactions.

Analysis of Cellular Pathway Modulation and Molecular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

There is no direct evidence from studies on this compound that details its effects on cellular pathways such as apoptosis induction or cell cycle arrest. Research on other heterocyclic compounds has demonstrated the potential for such molecules to influence these fundamental cellular processes, but specific data for the compound is absent.

Mechanistic Aspects of Antimicrobial Activity at the Cellular and Molecular Levels

The antimicrobial properties of thiomorpholine derivatives have been noted in several studies. jchemrev.comfortunejournals.comnih.gov These compounds have shown activity against various bacterial and mycobacterial strains. jchemrev.comnih.gov

Applications in Advanced Materials Science

Incorporation as Polymer Additives for Enhanced Material Properties

While direct research on the incorporation of 4-Thiomorpholin-4-ylbenzene-1,2-diamine as a polymer additive is limited, the foundational chemistry of thiomorpholine (B91149) and its derivatives suggests potential benefits. Thiomorpholine analogs are known for their diverse chemical activities, which can be extrapolated to polymer science for creating materials with superior performance characteristics. The introduction of such additives can influence properties like thermal stability, conductivity, and resistance to degradation.

No specific research findings are available for the direct application of this compound as a polymer additive.

Utilization in Functional Coatings and Specialized Adhesive Formulations

The inherent properties of diamine and sulfur-containing compounds suggest that this compound could be a valuable component in the formulation of functional coatings and specialized adhesives. The diamine functional groups can act as curing agents or adhesion promoters, while the thiomorpholine moiety could enhance corrosion resistance or provide other specialized functionalities.

Currently, there is no publicly available research detailing the specific use of this compound in coatings or adhesives.

Exploration in Sensor Technology and Optoelectronic Material Development

The exploration of diamine derivatives in sensor technology and optoelectronics is an active area of research. For instance, a related compound, Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA), has been identified as a novel fluorescent probe for the highly sensitive and real-time visual monitoring of phosgene (B1210022), a toxic chemical. mdpi.comnih.gov This system operates on the principle of an Intramolecular Charge Transfer (ICT) effect and can detect phosgene in both solution and gas phases within 30 seconds, with a detection limit as low as 0.16 μM in solution. mdpi.comnih.gov The sensing mechanism was confirmed through high-resolution mass spectrometry and density functional theory calculations. mdpi.comnih.gov

This research into a structurally similar diamine highlights the potential of this compound for similar applications. The presence of both electron-donating and accepting moieties within its structure could make it a candidate for developing new fluorescent chemosensors or materials for optoelectronic devices.

| Compound | Application Area | Key Research Finding | Data Table |

| Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) | Sensor Technology | Acts as a fluorescent probe for rapid and sensitive phosgene detection. mdpi.comnih.gov | Detection Time: 30 secondsDetection Limit: 0.16 μM (in solution) |

| N1-[4-(Diethylamino)phenyl]-N4,N4-diethyl-N1-(thiophen-2-yl)benzene-1,4-diamine Derivatives | Optoelectronics | Used as dye sensitizers in DSSCs, with structural modifications impacting photoelectric conversion efficiency. researchgate.net | Not applicable |

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogues with Tunable Reactivity or Specificity

Future synthetic efforts could focus on:

Substitution on the Aromatic Ring: Introducing functional groups such as halogens, alkyls, or alkoxides onto the benzene (B151609) ring could influence the compound's steric and electronic properties, thereby fine-tuning its reactivity in subsequent chemical transformations.

Modification of the Thiomorpholine (B91149) Ring: Alterations to the thiomorpholine ring, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, could impact the molecule's conformation and solubility, which is a known strategy in drug development. mdpi.com

Derivatization of the Diamine Groups: The primary amine groups are amenable to a wide range of reactions, allowing for the synthesis of Schiff bases, amides, and other derivatives. This would create a library of compounds with diverse functionalities and potential applications.

These synthetic modifications would allow for the creation of a portfolio of analogues with tailored properties, suitable for specific applications in areas such as catalysis, materials science, or as intermediates in the synthesis of more complex molecules.

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Insights

A thorough understanding of the reaction mechanisms involving 4-Thiomorpholin-4-ylbenzene-1,2-diamine is crucial for its effective application. Advanced spectroscopic and imaging techniques can provide real-time insights into the dynamics of these reactions.

Key techniques that could be employed include:

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy can monitor the formation and decay of transient intermediates during a chemical reaction, providing a detailed picture of the reaction pathway. numberanalytics.com

2D NMR Spectroscopy: Two-dimensional nuclear magnetic resonance (2D NMR) can elucidate complex molecular structures and intermolecular interactions, which is particularly useful for characterizing the products and byproducts of reactions involving the diamine. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide detailed vibrational information about molecules adsorbed on metal surfaces. numberanalytics.com This could be invaluable for studying the compound's role in surface-catalyzed reactions or its incorporation into nanomaterials.

In-situ Photoluminescence (PL) Spectroscopy: This technique is powerful for real-time monitoring of the formation of materials, such as perovskite films, and could be used to study the crystallization kinetics if the diamine is used as a component in such materials. acs.org

By employing these advanced analytical methods, researchers can gain a deeper understanding of the reactivity of this compound and its derivatives, facilitating the optimization of reaction conditions and the design of more efficient chemical processes.

Integration of Machine Learning and Artificial Intelligence for Predictive Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the predictive design of molecules with desired properties. jocpr.com For this compound and its potential analogues, ML models can be trained on existing data to predict various properties, such as reactivity, stability, and potential biological activity.

Future research in this area could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of the diamine analogues with their chemical or physical properties.

Generative Models for De Novo Design: Utilizing generative AI models to design novel compounds with optimized properties based on the this compound scaffold. youtube.com

Reaction Outcome Prediction: Employing ML algorithms to predict the outcomes of reactions involving this diamine, which can accelerate the discovery of new synthetic routes and optimize reaction conditions. princeton.edu

These computational approaches can significantly reduce the time and resources required for experimental work by prioritizing the synthesis of the most promising candidates.

Expansion into Novel Catalytic Systems and Emerging Material Science Applications

The unique structural features of this compound make it an attractive candidate for applications in catalysis and material science. The vicinal diamine moiety can act as a bidentate ligand for metal coordination, while the thiomorpholine group can influence the compound's solubility and stability.

Potential applications to be explored include:

Homogeneous Catalysis: The diamine can form stable complexes with transition metals, which could be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations.

Polymer Synthesis: The diamine functionality makes it a suitable monomer for the synthesis of high-performance polymers like polyimides and polyamides, which are known for their excellent thermal and mechanical properties. specialchem.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the diamine to act as a linker could be exploited in the synthesis of coordination polymers and MOFs with interesting structural and functional properties.

Organic Electronics: The aromatic nature of the compound, combined with the potential for charge transfer interactions, suggests that its derivatives could be investigated for applications in organic electronic devices.

The versatility of the this compound scaffold opens up a wide range of possibilities for its application in cutting-edge areas of chemical research.

Q & A

Q. What are the optimal synthetic routes for 4-Thiomorpholin-4-ylbenzene-1,2-diamine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling benzene-1,2-diamine derivatives with thiomorpholine under controlled conditions. A two-step approach is common: (1) protection of the amine groups to avoid side reactions, followed by (2) nucleophilic substitution with thiomorpholine. Purity validation employs High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, reaction parameters (temperature, solvent polarity, and stoichiometry) should be optimized using factorial design (e.g., 2³ factorial experiments) to identify significant variables .

Q. Example Table: Synthetic Route Comparison

| Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | None | EtOH | 65 | 92% |

| B | Pd/C | DMF | 78 | 96% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. The aromatic protons in the benzene ring typically appear as doublets in the δ 6.5–7.5 ppm range, while thiomorpholine protons resonate between δ 2.5–3.5 ppm. Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (N-H stretch at ~3300 cm⁻¹, C-S bond at ~650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) provides exact mass verification (e.g., [M+H]+ calculated for C₁₀H₁₄N₃S: 224.0859). Cross-referencing with PubChem data ensures consistency with known analogs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Given its aromatic amine structure, the compound may be sensitizing or toxic. Mandatory protocols include:

- Use of nitrile gloves, lab coats, and fume hoods during synthesis.

- Storage in amber vials under inert gas (N₂ or Ar) to prevent oxidation.

- Emergency procedures for spills (neutralization with 10% acetic acid) and eye exposure (15-minute flushing with saline). Compliance with institutional Chemical Hygiene Plans (e.g., 100% score on safety exams) is required for laboratory access .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic structure to predict reactive sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes or receptors). For instance, the thiomorpholine sulfur may coordinate with metal ions in metalloenzymes. Pharmacokinetic properties (logP, bioavailability) are estimated using QSAR models in software like Schrödinger Suite. Virtual screening against databases (ZINC15) identifies potential analogs for comparative studies .

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). A meta-analysis framework is recommended:

Systematic Review : Compile data from peer-reviewed studies (PubMed, SciFinder).

Sensitivity Analysis : Use tools like R or Python to assess how assay conditions (pH, temperature) affect IC₅₀ values.

Dose-Response Validation : Reproduce key experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

For example, discrepancies in antifungal activity may stem from variations in fungal strain susceptibility .

Q. What strategies optimize reaction yields of this compound using factorial design?

- Methodological Answer : A 2⁴ factorial design evaluates four factors: temperature (25°C vs. 60°C), solvent (DMF vs. THF), catalyst (presence/absence), and reaction time (12h vs. 24h). ANOVA identifies significant effects (e.g., solvent polarity contributes 40% to yield variance). Response Surface Methodology (RSM) further optimizes conditions. For instance, a central composite design might reveal that 45°C in DMF with 18h reaction time maximizes yield (85%) while minimizing byproducts .

Q. Example Table: Factorial Design Parameters

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Solvent | THF | DMF |

| Catalyst | No | Yes |

| Time (h) | 12 | 24 |

Q. How does the thiomorpholine substituent influence the compound’s physicochemical properties compared to morpholine analogs?

- Methodological Answer : The sulfur atom in thiomorpholine increases lipophilicity (logP +0.5 vs. morpholine) and alters hydrogen-bonding capacity. Comparative studies using Differential Scanning Calorimetry (DSC) show that the thiomorpholine derivative has a lower melting point (~120°C vs. ~150°C for morpholine analogs) due to reduced crystallinity. Solubility studies in PBS (pH 7.4) reveal 20% lower aqueous solubility, impacting bioavailability. These properties are critical for drug design or material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.